N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-30-19-9-4-16(5-10-19)6-11-20(28)24-13-14-26-22(29)27(18-7-8-18)21(25-26)17-3-2-12-23-15-17/h2-5,9-10,12,15,18H,6-8,11,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWDSPBHUJNBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or a Simmons-Smith reagent.
Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagent
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains, indicating potential as an antibiotic. |
| Antitumor | Demonstrates cytotoxic effects on cancer cell lines, suggesting anticancer potential. |
| Antifungal | Active against fungal pathogens, useful for treating fungal infections. |
| Anti-inflammatory | Inhibits inflammatory pathways, beneficial for inflammatory diseases. |
| Antidiabetic | Modulates glucose levels and improves insulin sensitivity. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the compound's efficacy:
- Substituent Effects : Electron-donating groups enhance anti-inflammatory and antitumor activities.
- Ring Contributions : The cyclopropyl and triazole structures are crucial for maintaining bioactivity.
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
- Anticancer Activity : Research indicated that derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values lower than established chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : Studies demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its development as a novel antimicrobial agent.
- Anti-inflammatory Effects : Experimental models revealed that the compound could significantly reduce inflammation markers in vivo, indicating its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and cellular responses.
Pathways Involved: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Core Heterocycle Modifications
The 1,2,4-triazole core distinguishes this compound from analogs with oxazolone or pyrazole rings. For example, 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () contains an oxazolone ring linked to trimethoxyphenyl groups.
Substituent Effects
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group at position 4 may confer metabolic stability compared to bulkier alkyl groups (e.g., tert-butyl) in analogs. This substitution minimizes steric hindrance while maintaining hydrophobic interactions.
- Pyridin-3-yl vs. Other Aromatic Groups : The pyridin-3-yl group enhances solubility and hydrogen-bonding capacity relative to phenyl or naphthyl substituents in analogs like 3,4,5-trimethoxybenzamide derivatives ().
- 4-Methoxyphenyl Propanamide Side Chain : This moiety provides a balance of lipophilicity and electronic effects, contrasting with the polar hydrazide-linked side chains in compounds like N-(3-(2-(aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (), which prioritize hydrogen-bonding interactions .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Biological Activity: While specific data for the target compound are unavailable in the provided evidence, structurally related 1,2,4-triazoles exhibit IC50 values in the nanomolar range for kinase inhibition. Oxazolone analogs () show cytotoxic activity against cancer cell lines (e.g., IC50 = 1.2–3.8 μM) .
- Solubility and Stability: The pyridin-3-yl and 4-methoxyphenyl groups likely improve aqueous solubility compared to fully nonpolar analogs. Cyclopropyl substitution may reduce oxidative metabolism, as seen in similar compounds .
- Knowledge Gaps: Pharmacokinetic and toxicity profiles of the target compound require experimental validation. Comparative studies using SHELX-refined crystallographic data could elucidate binding modes .
Biological Activity
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide is a complex compound that incorporates a triazole ring known for its diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Overview of the Compound
The compound features several notable structural elements:
- Triazole Ring : Known for its broad spectrum of biological activities.
- Cyclopropyl Group : Often enhances pharmacological properties.
- Pyridine and Methoxyphenyl Moieties : Contribute to the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing a triazole ring exhibit significant antifungal , antibacterial , and antiviral activities. The triazole moiety is particularly effective against various fungal pathogens, as demonstrated in studies involving related compounds:
| Compound | Pathogen | Activity Level |
|---|---|---|
| 5c | Pythium ultimum | Good |
| 5f | Corynespora cassiicola | Moderate |
| 5h | Botrytis cinerea | High |
These findings suggest that the triazole structure in this compound may confer similar antifungal properties .
2. Antitumor Activity
The compound has shown promise as an anticancer agent . In vitro studies reveal that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The structure–activity relationship (SAR) analysis indicates that modifications to the methoxyphenyl group can enhance cytotoxicity against various cancer cell lines.
This data underscores the potential of this compound as a candidate for further development in cancer therapy.
3. Anti-inflammatory and Analgesic Effects
The compound may also exhibit anti-inflammatory and analgesic properties, which are common among triazole derivatives. These effects could be mediated through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound likely involves several mechanisms:
Enzyme Inhibition : Compounds with a triazole ring often act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
Molecular Interactions : The presence of functional groups such as methoxy and pyridine can facilitate strong interactions with target proteins through hydrogen bonding and hydrophobic interactions.
Case Studies
Several studies have explored the biological activity of similar triazole-containing compounds:
- Antifungal Study : A series of triazole derivatives demonstrated significant antifungal activity against Phytophthora infestans, highlighting the importance of structural modifications for enhanced efficacy .
- Cancer Research : Investigations into triazole-based compounds revealed promising results in inhibiting tumor growth in various cancer models, suggesting potential applications in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
- Answer : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) and protecting group strategies is typical. For example, hydrazine-pyridine condensation (as in , Section 3.2) followed by cyclization under acidic conditions can yield the triazole core. Characterization via -/-NMR, FTIR, and HRMS ensures structural integrity and purity ≥95% .
Q. How can researchers confirm the compound’s structural conformation post-synthesis?
- Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL ( ) is critical. Refinement parameters (e.g., R-factor <0.05) and anisotropic displacement ellipsoid analysis validate geometry. WinGX/ORTEP ( ) assists in visualizing packing interactions and hydrogen bonds .
Q. Which analytical techniques are optimal for monitoring reaction intermediates?
- Answer : Thin-layer chromatography (TLC) with UV visualization ( ) and liquid chromatography–mass spectrometry (LC-MS) track intermediates. Quantitative NMR (qNMR) using internal standards like 1,3,5-trimethoxybenzene ensures yield accuracy .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., twinning or disorder) be resolved?
- Answer : SHELXL’s TWIN/BASF commands ( ) address twinning by refining twin fractions. For disorder, PART/SUMP restraints partition occupancy. Cross-validation using independent refinement software (e.g., Olex2) minimizes bias .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Answer : Co-solvent systems (DMSO/PEG-400) enhance solubility, while lyophilization improves storage stability. Degradation studies under accelerated conditions (40°C/75% RH) with HPLC monitoring identify vulnerable functional groups (e.g., methoxy or triazole moieties) .
Q. How can structure-activity relationships (SAR) guide derivatization of the triazole-pyridine scaffold?
- Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions. Substituent variations (e.g., replacing cyclopropyl with larger alkyl groups) are synthesized via Suzuki-Miyaura coupling () to assess potency shifts .
Q. What experimental designs mitigate batch-to-batch variability during scale-up?
- Answer : Design of Experiments (DoE) using response surface methodology ( ) optimizes reaction parameters (temperature, catalyst loading). Process analytical technology (PAT) tools like inline FTIR ensure real-time quality control .
Data Analysis and Contradiction Management
Q. How should conflicting NMR and X-ray data be reconciled?
- Answer : Dynamic effects in solution (e.g., rotational isomerism) may explain NMR/X-ray mismatches. Variable-temperature NMR and DFT calculations (e.g., Gaussian) model conformational flexibility. SCXRD provides static solid-state confirmation .
Q. What statistical methods validate reproducibility in biological assays?
- Answer : Intra- and inter-assay CVs (<15%) using ANOVA and Bland-Altman plots assess reproducibility. Outlier detection (Grubbs’ test) minimizes false positives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
